Kinase Target Claim Differentiation: p70S6K/Akt1/Akt2 vs. Src-Family Focus of PP2 and Analogs
The compound is explicitly claimed in US20080188482A1 as a modulator of p70S6K, Akt1, and Akt2 kinases, distinguishing it from the well-known pyrazolo[3,4-d]pyrimidine probe PP2 (1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine), which is a Src-family kinase inhibitor (Lck IC50 4 nM, Fyn IC50 5 nM, Src IC50 100 nM) [1]. While quantitative IC50 data for the target compound against p70S6K/Akt1/Akt2 are not publicly disclosed in the patent, the explicit structural and target-class differentiation provides a documented basis for selecting this chemotype over PP2-like Src inhibitors when targeting the PI3K/Akt/mTOR axis [1].
| Evidence Dimension | Primary claimed kinase target profile |
|---|---|
| Target Compound Data | Claimed as p70S6K, Akt1, Akt2 modulator (US20080188482A1); no public IC50 data |
| Comparator Or Baseline | PP2: Lck IC50 4 nM, Fyn IC50 5 nM, Src IC50 100 nM (Src-family inhibitor, Sigma-Aldrich product data) |
| Quantified Difference | Kinase target class shift from Src-family (PP2) to p70S6K/Akt (target compound); quantitative difference not calculable without disclosed IC50 values. |
| Conditions | Patent claim; PP2 data from standard in vitro kinase inhibition assays. |
Why This Matters
Researchers targeting the Akt/mTOR pathway rather than Src-family kinases should select this chemotype based on patent-disclosed target specificity, avoiding the known Src-inhibitory bias of PP2 and related 4-amino-substituted pyrazolo[3,4-d]pyrimidines.
- [1] US20080188482A1 – Claimed kinase targets p70S6K, Akt1, Akt2. Sigma-Aldrich PP2 product data: Lck IC50 4 nM, Fyn IC50 5 nM, Src IC50 100 nM. View Source
